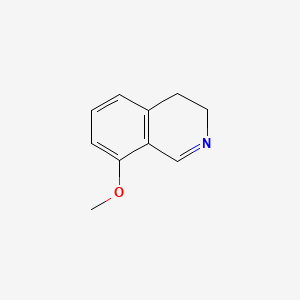
8-Methoxy-3,4-dihydroisoquinoline
Vue d'ensemble
Description
8-Methoxy-3,4-dihydroisoquinoline is a naturally occurring alkaloid commonly found in certain plants. It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .
Synthesis Analysis
A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The molecular weight of this compound is 161.2 g/mol. The structure of the Noyori-Ikariya catalytic complexes is highly variable and previous structure–activity studies have often been inconclusive .Chemical Reactions Analysis
The introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction has been reported . The 1-substituted-DHIQs were prepared using the Bischler–Napieralski reaction .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Protoberberines : 8-Methoxy-3,4-dihydroisoquinoline is used in the synthesis of protoberberines. The reaction with 3-methoxyphthalide leads to 13-spiro-substituted protoberberines (Warrener, Liu, Russell, & Tiekink, 1998).
Phosphodiesterase Inhibitors : Tetrahydroisoquinoline derivatives, including this compound, show potential as phosphodiesterase type 4 (PDE4) inhibitors. These compounds may have significant therapeutic applications (Song et al., 2015).
Calcium Channel Blockers : Variants of this compound have been developed as orally active small-molecule N-type calcium channel blockers. These are significant in treating neuropathic pain without cytochrome P450 (CYP) inhibition liability (Ogiyama et al., 2015).
Antiparasitic Activities
- Antimalarial and Antiparasitic Agent : 8-Aminoquinolines, closely related to this compound, have been found effective against malaria and pneumocystis pneumonia. Their efficacy and reduced toxicity make them significant in antiparasitic treatments (Nanayakkara et al., 2008).
Phototoxicity Studies
- Reduction in Phototoxicity : A methoxy group at the 8 position, as found in this compound, is important for reducing the phototoxicity of fluoroquinolone antibacterial agents (Marutani et al., 1993).
Antitumor Activities
- Cytostatic Activity : Methoxy-indolo[2,1‐a]isoquinolines, derivatives of this compound, have been tested for cytostatic activity against leukemia and mammary tumor cells, showing promise as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Metabolism Studies
- Metabolism of Antileishmanial Drugs : The metabolism of 8-aminoquinoline antileishmanial drugs, related to this compound, involves transformation into more polar compounds. These studies help in understanding the metabolic pathways and potential efficacy of these drugs (Theoharides, Chung, & Velázquez, 1985).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-methoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBULMQIMWQJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299256 | |
| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24693-44-5 | |
| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24693-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




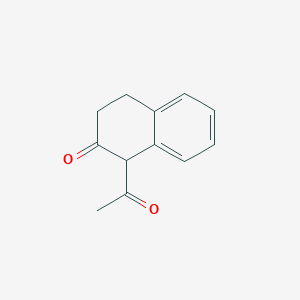
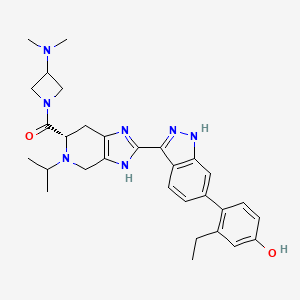
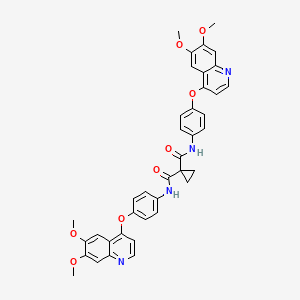
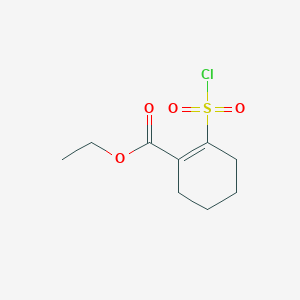
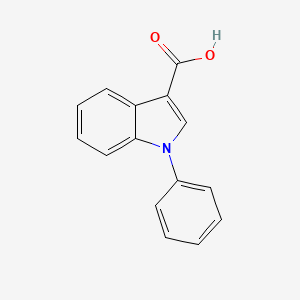

![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)
![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

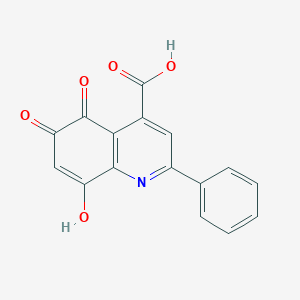
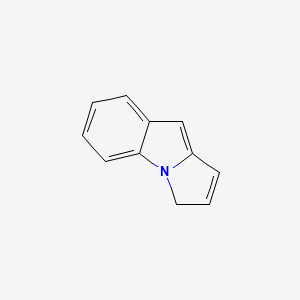
![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)
